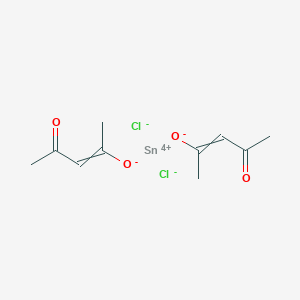
3,3',3''-Phosphoryltripropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,3’'-Phosphoryltripropanoic acid is a chemical compound with the molecular formula C9H15O7P. It is also known as tris(2-carboxyethyl)phosphine oxide. This compound is characterized by the presence of three carboxyethyl groups attached to a central phosphoryl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-Phosphoryltripropanoic acid typically involves the reaction of phosphoric acid with acrylonitrile, followed by hydrolysis. The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the reaction.
Catalysts: Acidic or basic catalysts may be used to accelerate the reaction.
Solvents: Common solvents include water or organic solvents like ethanol.
Industrial Production Methods
Industrial production of 3,3’,3’'-Phosphoryltripropanoic acid follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Industrial reactors are used to handle the large volumes of reactants.
Continuous flow systems: These systems ensure a steady production rate and consistent product quality.
Purification: The final product is purified using techniques like crystallization or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,3’'-Phosphoryltripropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The carboxyethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted phosphine oxides.
Applications De Recherche Scientifique
3,3’,3’'-Phosphoryltripropanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in biochemical assays and as a stabilizing agent for proteins.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,3’,3’'-Phosphoryltripropanoic acid involves its interaction with molecular targets and pathways. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, the carboxyethyl groups can participate in hydrogen bonding and other interactions, contributing to its stabilizing effects in biochemical applications.
Comparaison Avec Des Composés Similaires
3,3’,3’'-Phosphoryltripropanoic acid can be compared with other similar compounds, such as:
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a reducing agent commonly used in biochemistry. Unlike 3,3’,3’'-Phosphoryltripropanoic acid, TCEP lacks the phosphoryl group.
Phosphorylcholine: This compound contains a phosphoryl group but has different substituents, leading to distinct chemical properties and applications.
The uniqueness of 3,3’,3’'-Phosphoryltripropanoic acid lies in its combination of carboxyethyl and phosphoryl groups, which confer specific reactivity and stability characteristics.
Propriétés
Formule moléculaire |
C9H15O7P |
|---|---|
Poids moléculaire |
266.18 g/mol |
Nom IUPAC |
3-[bis(2-carboxyethyl)phosphoryl]propanoic acid |
InChI |
InChI=1S/C9H15O7P/c10-7(11)1-4-17(16,5-2-8(12)13)6-3-9(14)15/h1-6H2,(H,10,11)(H,12,13)(H,14,15) |
Clé InChI |
XJGZCDJZBUBTKW-UHFFFAOYSA-N |
SMILES canonique |
C(CP(=O)(CCC(=O)O)CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


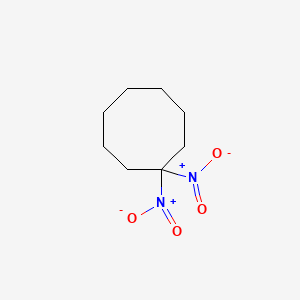

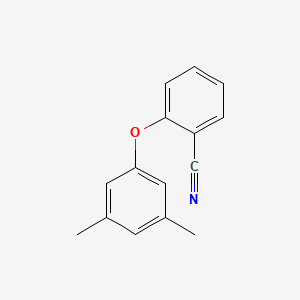

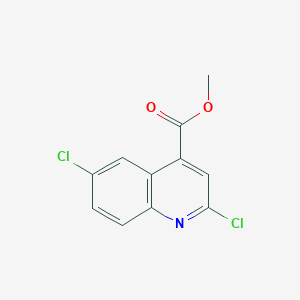

![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)
![8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12515360.png)
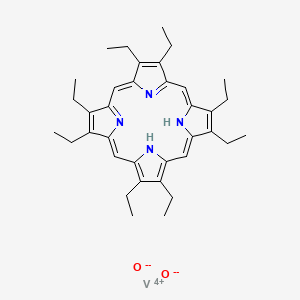
![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)
